D-alpha-Methyl DOPA

Description

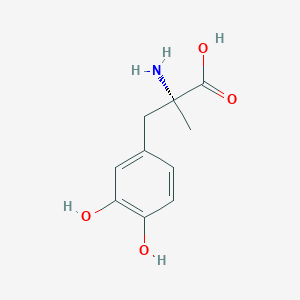

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970356 | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-40-3, 555-30-6, 555-29-3 | |

| Record name | (±)-Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyldopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-α-methyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-hydroxy-α-methyltyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA ANHYDROUS, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Isomeric Activity of Alpha Methyl Dopa

Stereoisomerism of Alpha-Methyl DOPA: D- and L-Enantiomers

Alpha-Methyl DOPA possesses a chiral center, specifically the alpha-carbon atom bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH₂), a methyl group (-CH₃), and a 3,4-dihydroxyphenylmethyl group. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers siue.edumedworksmedia.com. These enantiomers are designated as D-alpha-Methyl DOPA and L-alpha-Methyl DOPA medworksmedia.comnih.gov. The D/L system is one convention used to denote the configuration of alpha-amino acids and carbohydrates medworksmedia.com.

Enantiomers share many physical properties, such as melting point and boiling point, but they differ in their interaction with plane-polarized light (optical activity) and, crucially, in their interactions with other chiral molecules, particularly biological macromolecules like enzymes and receptors siue.edumedworksmedia.com.

Differential Biological Activity and Selectivity of this compound and L-alpha-Methyl DOPA

The distinct three-dimensional arrangements of enantiomers lead to differential interactions with chiral biological systems, resulting in varying biological activities and selectivity medworksmedia.comgmch.gov.in. This is clearly observed in the case of alpha-Methyl DOPA, where the D- and L-isomers exhibit significant differences in their pharmacological and metabolic profiles.

The Predominant Pharmacological Activity of the L-Isomer in Research

Extensive research has demonstrated that the predominant pharmacological activity associated with alpha-Methyl DOPA resides almost exclusively in the L-isomer, L-alpha-Methyl DOPA (also known simply as methyldopa) nih.govhmdb.carxlist.com. L-alpha-Methyl DOPA is a centrally acting sympatholytic agent and an antihypertensive agent nih.govdrugbank.com. It is considered a prodrug, requiring biotransformation to its active metabolite, alpha-methylnorepinephrine nih.govdrugbank.comnih.gov. This active metabolite acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently lowering blood pressure nih.govdrugbank.comnih.gov.

Studies have shown that only the L-isomer of alpha-Methyl DOPA has the ability to inhibit dopa decarboxylase and deplete animal tissues of norepinephrine (B1679862) hmdb.carxlist.com. While L-alpha-Methyl DOPA does inhibit aromatic L-amino acid decarboxylase (DOPA decarboxylase), an enzyme involved in the synthesis of dopamine (B1211576) and serotonin (B10506), this inhibitory effect plays a minimal role in its blood-pressure-lowering action drugbank.com. The antihypertensive effect is primarily mediated by the active metabolite, alpha-methylnorepinephrine, formed from the L-isomer drugbank.comnih.gov.

Research comparing the racemic mixture (DL-alpha-Methyl DOPA) with the pure L-isomer has shown that approximately twice the dose of the racemate is required to achieve an equal antihypertensive effect in humans hmdb.carxlist.com. This highlights the significantly lower pharmacological activity of the D-isomer in this context.

Role of the D-Isomer in Metabolic Studies and as a Research Probe

In contrast to the L-isomer, the D-isomer, this compound, is considered pharmacologically inert in terms of the primary antihypertensive mechanism of action mediated by alpha-methylnorepinephrine ahajournals.orgcapes.gov.br. However, the D-isomer is not without relevance in research, particularly in metabolic studies.

Studies investigating the metabolism of alpha-Methyl DOPA have shown that the pharmacologically inert D-isomer is not decarboxylated, unlike the L-isomer which is converted to alpha-methyldopamine (B1210744) ahajournals.orgcapes.gov.br. This difference in metabolic fate is a key distinction between the two enantiomers. While the L-isomer undergoes significant metabolism, including conversion to alpha-methylnorepinephrine and conjugation to form metabolites like alpha-methyldopa mono-O-sulfate, the D-isomer's metabolic transformation appears to be minimal, with limited formation of metabolites such as 3-O-methyl-alpha-methyldopa and 3,4-dihydroxyphenylacetone (B24149), and notably, no formation of amine metabolites like alpha-methyldopamine drugbank.com.

The differential metabolism and lack of significant pharmacological activity of this compound make it a valuable tool in research. It can be used as a research probe to investigate the stereoselectivity of enzyme systems involved in the metabolism of aromatic amino acids and their derivatives. By comparing the metabolic fate of the D-isomer to that of the L-isomer, researchers can gain insights into the substrate specificity and stereochemical preferences of these enzymes. For instance, studies have utilized both L-alpha-methyldopa and DL-alpha-methyldopa to examine the stereospecificity of enzymes like mushroom tyrosinase and horseradish peroxidase in vitro nih.govnih.gov. These studies have shown differences in enzyme kinetics (e.g., Km values) between the enantiomers, indicating stereoselective binding and transformation nih.govnih.gov.

Furthermore, the use of the inactive D-isomer in metabolic studies can help differentiate between the effects of the parent drug and its active metabolites, as the D-isomer does not produce the primary active metabolite responsible for the main pharmacological effect of the L-isomer.

Mechanistic Elucidation of Alpha Methyldopa L Isomer Pharmacodynamics

Central Alpha-2 Adrenergic Receptor Agonism and Sympatholytic Action

The principal mechanism of action for alpha-methyldopa is not exerted by the drug itself, but by its active metabolite, which functions as a central alpha-2 adrenergic receptor agonist. drugbank.comwikipedia.orgnih.gov Alpha-methyldopa is a prodrug, meaning it requires biotransformation to become therapeutically active. drugbank.comhowmed.net This central action effectively decreases the adrenergic outflow from the central nervous system (CNS), resulting in reduced peripheral vascular resistance and a lowering of systemic blood pressure. nih.govbiolife-publisher.it This sympatholytic effect is achieved without significant changes in cardiac output. biolife-publisher.it

Alpha-methyldopa, being lipid-soluble, crosses the blood-brain barrier. patsnap.comnih.gov Within the central adrenergic neurons, it is metabolized by the same enzymatic pathway that synthesizes norepinephrine (B1679862) from L-DOPA. howmed.netbiolife-publisher.it The process involves two key steps:

Alpha-methyldopa is first converted to alpha-methyldopamine (B1210744) by the enzyme Aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase). wikipedia.orghowmed.netbiolife-publisher.it

Subsequently, the enzyme dopamine (B1211576) beta-hydroxylase (DBH) converts alpha-methyldopamine into alpha-methylnorepinephrine. wikipedia.orgbiolife-publisher.it

This resulting compound, alpha-methylnorepinephrine, is the pharmacologically active metabolite responsible for the therapeutic effects of alpha-methyldopa. drugbank.comnih.govbiolife-publisher.it

The active metabolite, alpha-methylnorepinephrine, acts as a potent agonist for presynaptic alpha-2 adrenergic receptors located in the brainstem, particularly in the nucleus tractus solitarius. drugbank.comhowmed.net Stimulation of these central inhibitory alpha-adrenergic receptors leads to a decrease in sympathetic neuronal outflow from the brainstem. drugbank.compatsnap.comnih.gov This reduction in central sympathetic signals to the peripheral sympathetic nervous system results in decreased peripheral vascular resistance and a subsequent fall in blood pressure. drugbank.combiolife-publisher.it Studies in spontaneously hypertensive rats have shown that methyldopa (B1676449) administration leads to significant increases in alpha-methylnorepinephrine concentrations in the hypothalamus and brain stem, which correlates with its hypotensive action. nih.gov

"False Neurotransmitter" Hypothesis and Neurotransmitter Release

The "false neurotransmitter" hypothesis was an early theory proposed to explain the action of alpha-methyldopa. biolife-publisher.itbiolife-publisher.itahajournals.org This concept suggests that a compound can be taken up by neurons, stored in synaptic vesicles, and released upon nerve stimulation, mimicking the natural neurotransmitter but with different efficacy. biolife-publisher.itwikipedia.org In this context, alpha-methylnorepinephrine, formed from alpha-methyldopa, replaces the endogenous neurotransmitter norepinephrine in the storage vesicles of adrenergic neurons. biolife-publisher.itbiolife-publisher.itahajournals.org

The core of the "false neurotransmitter" hypothesis is that alpha-methylnorepinephrine is a less potent agonist at peripheral alpha-1 adrenergic receptors compared to norepinephrine itself. biolife-publisher.itbiolife-publisher.it The metabolic conversion of alpha-methyldopa leads to the formation of methylated norepinephrine, which is substantially less active than norepinephrine in transmitting nerve impulses at the sympathetic level. biolife-publisher.itbiolife-publisher.it However, some research challenges the degree of this reduced potency. nih.gov Studies on rat mesenteric arterioles and aortae have demonstrated that while alpha-methylnorepinephrine is much less potent than epinephrine (B1671497), it is only slightly less potent than or equivalent to norepinephrine in inducing contraction. nih.gov Despite this, the prevailing view is that its action at peripheral vascular receptors is weaker than that of the natural neurotransmitter it replaces. biolife-publisher.itbiolife-publisher.it

Inhibition of Aromatic L-Amino Acid Decarboxylase (DOPA Decarboxylase)

In addition to serving as a substrate for neurotransmitter synthesis, the S-enantiomer of methyldopa also acts as a competitive inhibitor of the enzyme Aromatic L-amino acid decarboxylase (LAAD, or DOPA decarboxylase). drugbank.comwikipedia.org This enzyme is crucial for the conversion of L-DOPA into dopamine, a precursor for norepinephrine. wikipedia.org By inhibiting this enzyme, methyldopa can reduce the synthesis of dopamine and, consequently, norepinephrine and serotonin (B10506). drugbank.comwikipedia.org However, this inhibitory effect on DOPA decarboxylase is considered to play a minimal role in the primary blood-pressure-lowering effect of methyldopa. drugbank.com The central mechanism involving alpha-methylnorepinephrine is acknowledged as the dominant contributor to its therapeutic action. drugbank.combiolife-publisher.it

Data Tables

Table 1: Key Enzymes and Metabolites in Alpha-Methyldopa's Pathway

| Precursor/Drug | Enzyme | Product/Metabolite | Role |

|---|---|---|---|

| Alpha-Methyldopa (L-Isomer) | DOPA Decarboxylase | Alpha-Methyldopamine | Intermediate Metabolite wikipedia.orgbiolife-publisher.it |

Table 2: Receptor Interactions of Alpha-Methyldopa's Active Metabolite

| Metabolite | Receptor | Location | Action |

|---|---|---|---|

| Alpha-Methylnorepinephrine | Alpha-2 Adrenergic Receptor | Central Nervous System (Presynaptic) | Agonist; Inhibits sympathetic outflow drugbank.comnih.govhowmed.net |

Competitive Inhibition and Biogenic Amine Depletion

The L-enantiomer of alpha-methyldopa functions as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), also known as DOPA decarboxylase. drugbank.comwikipedia.org This enzyme is crucial for the synthesis of various biogenic amines, including dopamine and serotonin. drugbank.com By inhibiting LAAD, alpha-methyldopa disrupts the conversion of L-DOPA to dopamine, which is a precursor to norepinephrine. wikipedia.org

The process unfolds through several metabolic steps. Alpha-methyldopa is metabolized by LAAD into alpha-methyldopamine. wikipedia.orgbiolife-publisher.it Subsequently, the enzyme dopamine beta-hydroxylase (DBH) converts alpha-methyldopamine into alpha-methylnorepinephrine. wikipedia.org This newly synthesized compound, alpha-methylnorepinephrine, acts as a "false neurotransmitter." biolife-publisher.itbiolife-publisher.it It is structurally similar to norepinephrine and is stored in adrenergic nerve vesicles, replacing and depleting the endogenous neurotransmitter. biolife-publisher.itbiolife-publisher.it Upon nerve stimulation, alpha-methylnorepinephrine is released instead of norepinephrine. biolife-publisher.it As a result, there is a net reduction in the tissue concentrations of key biogenic amines such as norepinephrine, epinephrine, dopamine, and serotonin. drugbank.com

Contribution to the Overall Pharmacological Profile

The primary therapeutic effect of alpha-methyldopa, its antihypertensive action, is predominantly mediated by its active metabolite, alpha-methylnorepinephrine. drugbank.comnih.gov This metabolite acts as a potent agonist at central inhibitory alpha-2 adrenergic receptors located in the brainstem. drugbank.combiolife-publisher.it The stimulation of these presynaptic receptors inhibits the outflow of adrenergic neuronal signals from the central nervous system. drugbank.comwikipedia.org This leads to a reduction in peripheral sympathetic tone, decreased vasoconstrictor signals, and consequently, a lowering of arterial blood pressure. drugbank.com

| Mechanism | Metabolite/Compound | Primary Site of Action | Overall Effect |

|---|---|---|---|

| Alpha-2 Adrenergic Agonism | Alpha-methylnorepinephrine | Central Nervous System (Brainstem) | Inhibition of sympathetic outflow, reduced blood pressure |

| Competitive Enzyme Inhibition | L-alpha-Methyldopa | Peripheral and Central Neurons | Inhibition of DOPA decarboxylase, depletion of biogenic amines (minor contribution to antihypertensive effect) |

Effects on Renin-Angiotensin System Activity

Alpha-methyldopa has been shown to reduce plasma renin activity. drugbank.com Renin is an enzyme released by the kidneys that plays a central role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. Studies in animal models have demonstrated that alpha-methyldopa can significantly lower both mean blood pressure and plasma renin activity. ahajournals.orgahajournals.org This effect is believed to be mediated through the adrenergic nervous system. ahajournals.orgahajournals.org However, research suggests that the decrease in plasma renin activity is not the primary mechanism responsible for the drug's blood-pressure-lowering effects. ahajournals.orgahajournals.org Even when the effect on renin activity is blocked, alpha-methyldopa still effectively reduces blood pressure. ahajournals.org

Modulation of Other Neurotransmitter Systems

Beyond its primary effects on the adrenergic system, alpha-methyldopa also modulates the serotonergic and dopaminergic systems. wikipedia.org

Serotonergic System Modulation

Alpha-methyldopa influences the serotonergic system, primarily by reducing the synthesis and levels of serotonin. drugbank.comwikipedia.org As an inhibitor of DOPA decarboxylase, an enzyme also involved in the synthesis of serotonin, its action leads to a net decrease in tissue concentrations of this neurotransmitter. drugbank.com Research in animal models has shown that the administration of alpha-methyldopa can lead to a significant reduction in intrasynaptosomal serotonin levels and a decrease in serotonin synthesis. nih.gov The drug's metabolite, alpha-methyldopamine, has been found to accumulate in serotonin-containing nerve terminals. nih.gov

Dopaminergic System Modulation

The dopaminergic system is also significantly affected by alpha-methyldopa. wikipedia.org The compound reduces the synthesis of dopamine by competitively inhibiting DOPA decarboxylase, the enzyme that converts L-DOPA into dopamine. drugbank.comwikipedia.org This leads to a reduction in tissue concentrations of dopamine. drugbank.com Studies have demonstrated that alpha-methyldopa can decrease dopamine levels by inhibiting the activity of tyrosine hydroxylase in dopamine neurons. nih.gov The fall in blood pressure following alpha-methyldopa administration has been correlated with the release of its metabolite, alpha-methylnorepinephrine, but not with changes in dopamine or its direct metabolite, alpha-methyldopamine. nih.gov

| Neurotransmitter System | Primary Effect | Mechanism |

|---|---|---|

| Adrenergic | Depletion of Norepinephrine; Central Sympathetic Inhibition | Formation of "false neurotransmitter" (alpha-methylnorepinephrine); Agonism at central alpha-2 receptors |

| Serotonergic | Reduced Serotonin Levels and Synthesis | Inhibition of aromatic L-amino acid decarboxylase |

| Dopaminergic | Reduced Dopamine Synthesis and Levels | Inhibition of aromatic L-amino acid decarboxylase and tyrosine hydroxylase |

Pharmacological and Biochemical Pathways of Alpha Methyldopa Metabolism

Biotransformation Pathways of L-alpha-Methyl DOPA in Vivo

Following administration, L-alpha-Methyl DOPA is extensively metabolized, primarily in the liver and intestines pharmacompass.comwikipedia.orgnih.gov. The biotransformation pathways lead to the formation of several metabolites, some of which are pharmacologically active drugbank.combiolife-publisher.it.

Decarboxylation to Alpha-Methyldopamine (B1210744)

A key step in the metabolism of alpha-Methyldopa is its decarboxylation to alpha-Methyldopamine drugbank.comahajournals.orgbiolife-publisher.itnih.govacs.orgwikipedia.org. This reaction involves the removal of the carboxyl group from alpha-Methyldopa. Alpha-Methyldopamine is an intermediate metabolite in the formation of the more potent active metabolites nih.govacs.org. While alpha-Methyldopamine is detected, it may not accumulate significantly during the catalytic process nih.govacs.org. Under anaerobic conditions, alpha-Methyldopamine formation is observed in a time-dependent manner nih.govacs.org.

Hydroxylation to Alpha-Methylnorepinephrine

Alpha-Methyldopamine is subsequently hydroxylated to form alpha-Methylnorepinephrine drugbank.combiolife-publisher.itwikipedia.orgglpbio.com. This conversion is catalyzed by the enzyme dopamine (B1211576) beta-hydroxylase drugbank.comglpbio.com. Alpha-Methylnorepinephrine is considered a major pharmacologically active metabolite responsible for the antihypertensive effects of alpha-Methyldopa drugbank.combiolife-publisher.itnih.gov. It functions as an agonist at central inhibitory alpha-2 adrenergic receptors in the brainstem drugbank.com.

Further Methylation to Alpha-Methylepinephrine

Alpha-Methylnorepinephrine can undergo further methylation to form Alpha-Methylepinephrine drugbank.com. This reaction is catalyzed by phenylethanolamine-N-methyltransferase drugbank.com. Alpha-Methylepinephrine is also a pharmacologically active metabolite and has been considered a potential mediator of alpha-Methyldopa's hypotensive effects drugbank.comnih.gov.

Sulfate (B86663) Conjugation and Other Metabolites

Sulfate conjugation is a major metabolic pathway for alpha-Methyldopa drugbank.compharmacompass.comnih.govresearchgate.net. Alpha-Methyldopa is extensively metabolized in the liver to form alpha-methyldopa mono-O-sulfate, which is the main circulating metabolite in plasma drugbank.compharmacompass.com. Other metabolites include 3-O-methyl-alpha-methyldopa, 3,4-dihydroxyphenylacetone (B24149), alpha-methyldopamine, and 3-O-methyl-alpha-methyldopamine drugbank.compharmacompass.com. These metabolites can be further conjugated, primarily in the liver, to form sulfate conjugates drugbank.compharmacompass.com. Glucuronide conjugates, such as the glucuronide of dihydroxyphenylacetone, have also been observed, particularly after intravenous administration drugbank.compharmacompass.com.

Research findings highlight the importance of sulfate conjugation, with studies showing that varying sulfate availability can influence the metabolic pattern of alpha-Methyldopa nih.govresearchgate.net. For instance, co-administration with sodium sulfate increased the proportion of drug excreted as methyldopa (B1676449) sulfate nih.gov.

Enzymatic Systems Involved in Alpha-Methyldopa Metabolism

Several enzymatic systems are involved in the complex metabolism of alpha-Methyldopa.

Aromatic L-Amino Acid Decarboxylase (DOPA Decarboxylase)

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), plays a central role in the initial metabolic step of alpha-Methyldopa pharmacompass.combiolife-publisher.itwikipedia.orgnih.govrndsystems.com. This enzyme catalyzes the decarboxylation of alpha-Methyldopa to alpha-Methyldopamine biolife-publisher.itwikipedia.orgnih.govacs.orgdrugbank.com. Alpha-Methyldopa is a substrate for this enzyme nih.govacs.org. Studies have investigated the interaction between DOPA decarboxylase and alpha-Methyldopa, including the kinetics of the reaction and the formation of intermediate products nih.govacs.org. For example, the kcat and Km values for the reaction catalyzed by DDC have been determined nih.govacs.org. Research also suggests that alpha-methyldopamine, the decarboxylated metabolite, may be responsible for certain effects of alpha-Methyldopa on alpha-2 receptor binding sites, and this effect is inhibited by DOPA decarboxylase inhibitors nih.gov.

While AADC is crucial for the formation of amine metabolites, the inhibition of this enzyme by alpha-Methyldopa itself is also a known property, although its contribution to the blood-pressure-lowering effect is considered minimal compared to the action of the active metabolites drugbank.comwikipedia.orgglpbio.com.

Dopamine Beta-Hydroxylase

Dopamine beta-hydroxylase (DBH) is an enzyme that catalyzes the beta-hydroxylation of dopamine to norepinephrine (B1679862) and alpha-methyldopamine to alpha-methylnorepinephrine wikipedia.orgwikipedia.orgnih.gov. This enzymatic step is crucial in the metabolic pathway of the L-isomer of methyldopa, leading to the formation of the active metabolite alpha-methylnorepinephrine, which exerts the antihypertensive effects wikipedia.orgwikipedia.orgnih.gov.

However, research indicates that the D-alpha-Methyl DOPA isomer does not undergo metabolism to form amine metabolites such as alpha-methyldopamine or alpha-methylnorepinephrine nih.gov. Therefore, dopamine beta-hydroxylase does not play a significant role in the metabolic fate of this compound itself.

Phenylethanolamine-N-Methyltransferase

Phenylethanolamine-N-Methyltransferase (PNMT) is the enzyme responsible for converting norepinephrine to epinephrine (B1671497) and alpha-methylnorepinephrine to alpha-methylepinephrine wikipedia.orgmims.com. This enzyme is involved in the further metabolism of the active alpha-methylnorepinephrine, derived from the L-isomer of methyldopa, potentially forming alpha-methylepinephrine, another centrally active depressor agent mims.comdrugbank.com.

Similar to dopamine beta-hydroxylase, phenylethanolamine-N-methyltransferase is not involved in the direct metabolism of this compound, as the D-isomer does not appear to be converted to amine precursors like alpha-methyldopamine or alpha-methylnorepinephrine nih.gov.

Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme that methylates catecholamines and their metabolites uni.lu. COMT is involved in the metabolism of both the L-isomer of methyldopa and its metabolites, as well as the D-isomer drugbank.com. For the L-isomer, COMT can O-methylate methyldopa itself to 3-O-methyl-alpha-methyldopa, and also O-methylate its amine metabolites like alpha-methyldopamine and alpha-methylnorepinephrine drugbank.com.

For the this compound isomer, COMT is involved in its limited metabolism, contributing to the formation of 3-O-methyl-alpha-methyldopa wikipedia.orgnih.gov. This O-methylation by COMT represents one of the primary metabolic routes for the inactive D-isomer.

Metabolic Fate of this compound Isomer

The metabolic fate of the this compound isomer is considerably different and less extensive than that of the L-isomer. Unlike the L-isomer, which is significantly metabolized to pharmacologically active amine metabolites like alpha-methyldopamine and subsequently alpha-methylnorepinephrine, the D-isomer does not undergo these transformations to a significant extent wikipedia.orgnih.gov.

The primary metabolic pathways identified for this compound involve its conversion to inactive metabolites. These include O-methylation catalyzed by COMT, yielding 3-O-methyl-alpha-methyldopa, and the formation of 3,4-dihydroxyphenylacetone wikipedia.orgnih.gov. These metabolic conversions occur to a minimal extent compared to the metabolism of the L-isomer wikipedia.org. The absence of amine metabolite formation from the D-isomer is a key distinction in its biochemical fate nih.gov.

A summary of the known metabolic pathways for both isomers, highlighting the fate of the D-isomer, is presented in the table below:

| Isomer | Primary Metabolic Pathways | Formation of Amine Metabolites? | Key Metabolites Identified |

| L-alpha-Methyl DOPA | Decarboxylation, Beta-hydroxylation, N-methylation, O-methylation, Conjugation (sulfate, glucuronide) | Yes | alpha-methyldopamine, alpha-methylnorepinephrine, alpha-methylepinephrine, 3-O-methyl-alpha-methyldopa, 3,4-dihydroxyphenylacetone, conjugates wikipedia.orgdrugbank.com |

| This compound | O-methylation, Formation of keto acid | No | 3-O-methyl-alpha-methyldopa, 3,4-dihydroxyphenylacetone wikipedia.orgnih.gov |

This table illustrates the limited metabolic transformation of the this compound isomer, particularly its lack of conversion to pharmacologically active amine compounds.

Excretion Pathways and Renal Clearance Mechanisms

The excretion of methyldopa, including both isomers if administered as a racemate, primarily occurs via the kidneys wikipedia.orguni-freiburg.demims.com. Both the unchanged drug and its metabolites are eliminated in the urine mims.comwikidata.org.

Following administration, approximately 70% of absorbed methyldopa is excreted in the urine as either the unchanged parent drug (around 24%) or its mono-O-sulfate conjugate (around 64%), although there can be variability wikipedia.orguni-freiburg.de. Other metabolites, including those formed from the minimal metabolism of the D-isomer such as 3-O-methyl-alpha-methyldopa and 3,4-dihydroxyphenylacetone, are also excreted in the urine wikipedia.org. Unabsorbed drug is eliminated in the feces wikipedia.orgwikidata.org.

Renal clearance is a significant mechanism for the elimination of methyldopa. In individuals with normal renal function, the renal clearance of methyldopa is approximately 130 mL/min wikipedia.orguni-freiburg.de. This clearance is notably higher than the endogenous creatinine (B1669602) clearance, suggesting that tubular secretion may contribute to its renal elimination in addition to glomerular filtration nih.gov.

Excretion is largely complete within 36 hours after oral administration wikipedia.orguni-freiburg.de.

Structure Activity Relationship Sar of Alpha Methyldopa and Analogues

Influence of Stereochemistry on Receptor Binding and Efficacy

Alpha-Methyldopa exists as two stereoisomers, D-alpha-methyldopa and L-alpha-methyldopa. nih.govwikipedia.orgmedex.com.bddrugbank.comdrugbank.com The pharmacological activity is predominantly associated with the L-isomer, L-alpha-methyldopa, which is the form used clinically. nih.govwikipedia.orgmedex.com.bddrugbank.comdrugbank.com

L-alpha-Methyldopa is transported into the central nervous system and converted to the active metabolite, alpha-methylnorepinephrine. medchemexpress.commedchemexpress.comdrugbank.comcaymanchem.com This metabolite acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and decreased blood pressure. medchemexpress.commedchemexpress.comnewdrugapprovals.orgdrugbank.commedex.com.bddrugbank.comgpatindia.comnih.gov

While the stereochemistry at the alpha carbon of methyldopa (B1676449) is critical for its metabolism to the active L-alpha-methylnorepinephrine, the stereochemistry at the beta-hydroxyl carbon of the resulting alpha-methylnorepinephrine also plays a role in its binding and efficacy at adrenergic receptors. For sympathomimetic agents in general, the R configuration at the beta-hydroxyl substituted carbon is often associated with maximal direct activity. gpatindia.comgpatindia.com Substitution on the alpha carbon, as seen in alpha-methylnorepinephrine, creates an asymmetric center and results in diastereoisomers, which can have differing activities. ramauniversity.ac.in The specific stereochemistry of alpha-methylnorepinephrine formed from L-alpha-methyldopa is crucial for its effective agonism at alpha-2 receptors.

Structural Determinants for Alpha-Adrenergic Receptor Selectivity

The structural features of Alpha-Methyldopa and its active metabolite contribute to their selectivity for alpha-adrenergic receptors, particularly the alpha-2 subtype. The core structure of sympathomimetic agents, from which Alpha-Methyldopa is derived, typically consists of a substituted benzene (B151609) ring connected via a two-carbon chain to an aliphatic amine group. gpatindia.comgpatindia.comslideshare.net This basic framework is essential for agonist activity. gpatindia.comgpatindia.comslideshare.net

The presence of the methyl group at the alpha carbon in Alpha-Methyldopa is a key determinant of its receptor selectivity. This substitution makes the compound and its active metabolite more selective for alpha-adrenergic receptors, specifically the alpha-2 subtype. gpatindia.comgpatindia.com In contrast, increasing the size of the substituent at the alpha carbon beyond a methyl group generally leads to a decrease in alpha agonist activity. ramauniversity.ac.ingpatindia.comgpatindia.com

Modifications to the amine group also influence receptor selectivity. Primary and secondary aliphatic amines tend to be potent direct agonists, whereas tertiary or quaternary amines are generally poor direct agonists. ramauniversity.ac.in N-substitution patterns can confer selectivity for different receptor subtypes. gpatindia.comgpatindia.com

Impact of Substituent Modifications on Pharmacological Activity and Metabolism

Modifications to different parts of the Alpha-Methyldopa structure can significantly impact its pharmacological activity and metabolic fate.

Alpha-Methyl Group Significance

The defining structural difference between L-DOPA and Alpha-Methyldopa is the methyl group at the alpha carbon. pharmaguideline.comramauniversity.ac.inslideshare.net This alpha-methyl group has several crucial implications. Firstly, it creates a chiral center, leading to the existence of stereoisomers with differing activities, as discussed in Section 5.1. Secondly, the presence of a small alkyl group like the methyl group at the alpha carbon can slow down metabolism mediated by Monoamine Oxidase (MAO). slideshare.net This metabolic stability can influence the compound's duration of action. Furthermore, this substituent is instrumental in directing the selectivity towards alpha-2 adrenergic receptors. gpatindia.comgpatindia.com

Phenyl Ring Substitutions

The phenyl ring of Alpha-Methyldopa features hydroxyl groups at the 3 and 4 positions, forming a catechol moiety. nih.govebi.ac.uk The presence of hydroxyl groups at the meta and para positions on the benzene ring is important for maximal agonistic activity at adrenergic receptors in general. ramauniversity.ac.in These hydroxyl groups are involved in hydrogen bonding interactions with the receptor. While a 3',4'-dihydroxy substitution is present in Methyldopa, some SAR studies on related compounds suggest that this pattern can be associated with poor oral activity gpatindia.comgpatindia.com, although Methyldopa is orally administered and absorbed, albeit variably. mims.com Other substitution patterns, such as 3',5'-dihydroxy, have been associated with oral activity in related structures. gpatindia.comgpatindia.com The presence and position of hydrogen bond donors and acceptors on the phenyl ring are critical for proper binding and activity. gpatindia.comgpatindia.com

Amine Group Modifications

The aliphatic amine group, separated by two carbons from the substituted benzene ring, is a fundamental requirement for significant agonist activity in this class of compounds. gpatindia.comgpatindia.comslideshare.net The nature of the amine (primary or secondary) influences direct agonist potency, with primary and secondary amines being more potent direct agonists than tertiary or quaternary amines. ramauniversity.ac.in Modifications to the amine group through N-substitution can alter receptor selectivity. gpatindia.comgpatindia.com For instance, the addition of arylalkyl groups can lead to beta-receptor selectivity, increased lipophilicity, and potentially a longer duration of action due to improved cell penetration. gpatindia.comgpatindia.com

The biotransformation of Methyldopa involves the decarboxylation of the amino acid to form alpha-methyldopamine (B1210744), followed by hydroxylation of the beta-carbon to form alpha-methylnorepinephrine. wikipedia.orgpharmaguideline.comnewdrugapprovals.orgramauniversity.ac.inslideshare.net The presence and nature of the amine group are therefore also critical for these enzymatic conversions.

Summary of Key SAR Findings:

| Structural Feature | Modification/Characteristic | Impact on Activity/Selectivity/Metabolism |

| Stereochemistry (alpha-C) | L-isomer (S configuration) | Active form, effectively metabolized to active metabolite. nih.govwikipedia.orgmedex.com.bddrugbank.comdrugbank.com |

| D-isomer | Less active or inactive. nih.govwikipedia.orgmedex.com.bddrugbank.comdrugbank.com | |

| Stereochemistry (beta-C) | R configuration (in active metabolite) | Associated with maximal direct activity in related sympathomimetics. gpatindia.comgpatindia.com |

| Alpha-Methyl Group | Presence of methyl group at alpha carbon | Creates chiral center; increases selectivity for alpha-2 receptors; slows MAO metabolism. ramauniversity.ac.ingpatindia.comgpatindia.comslideshare.net |

| Increased size of alpha substituent | Decreases alpha agonist activity. ramauniversity.ac.ingpatindia.comgpatindia.com | |

| Phenyl Ring Substitutions | 3,4-dihydroxy (catechol) | Important for maximal adrenergic agonist activity. ramauniversity.ac.in Involved in hydrogen bonding. gpatindia.comgpatindia.com |

| 3',4'-dihydroxy (oral activity) | Suggested poor oral activity in some SAR, but Methyldopa is orally active. mims.comgpatindia.comgpatindia.com | |

| 3',5'-dihydroxy (oral activity) | Associated with oral activity in related compounds. gpatindia.comgpatindia.com | |

| Absence of phenolic substituent | May result in direct or indirect activity. gpatindia.comgpatindia.com | |

| Amine Group | Primary or secondary aliphatic amine | Essential for high agonist activity. ramauniversity.ac.ingpatindia.comgpatindia.comslideshare.net Potent direct agonists. ramauniversity.ac.in |

| Tertiary or quaternary amine | Poor direct agonists. ramauniversity.ac.in | |

| N-substitution | Influences receptor selectivity. gpatindia.comgpatindia.com | |

| Arylalkyl N-substitution | Can provide beta selectivity, increased lipophilicity, longer duration. gpatindia.comgpatindia.com | |

| Ethylene Linkage | Two carbons separating ring and amine group | Minimally required for high agonist activity. gpatindia.comgpatindia.comslideshare.net |

| Ethyl group on carbon adjacent to amino nitrogen | Diminishes alpha activity more than beta activity. ramauniversity.ac.in |

Advanced Analytical Methodologies for Alpha Methyldopa Research

Chromatographic Techniques in Metabolism and Bioanalysis

Chromatographic techniques are widely employed for the separation and analysis of Methyldopa (B1676449) and its metabolites in complex biological samples. These methods offer high selectivity and sensitivity, making them indispensable in metabolism and bioanalysis studies.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Methyldopa. It allows for the separation of Methyldopa from endogenous compounds and co-administered drugs in biological matrices such as serum and plasma. Various detection methods are coupled with HPLC to enhance sensitivity and selectivity.

UV Detection: UV detection is a common method used in HPLC for Methyldopa analysis. oup.comnanobe.org While less sensitive for catecholamines compared to other methods, it is valuable for its simplicity and ability to detect compounds that absorb UV light. tandfonline.com

Fluorescence Detection: Fluorescence detection offers higher sensitivity for Methyldopa compared to UV detection, particularly after derivatization. nanobe.orgtandfonline.com However, native fluorescence detection of catecholamines like Methyldopa can be less sensitive than UV detection. tandfonline.com Methods utilizing fluorescence detection have been developed for determining Methyldopa in human plasma, achieving a limit of quantitation of 10 ng/mL. capes.gov.brnih.gov These methods often involve reversed-phase columns and specific excitation and emission wavelengths (e.g., 270 nm excitation and 320 nm emission). capes.gov.brnih.govresearchgate.netnih.gov

Electrochemical Detection (ECD): Electrochemical detection is known for its high sensitivity in detecting electroactive compounds like Methyldopa. oup.comnanobe.orgtandfonline.com HPLC coupled with ECD has been successfully used for determining Methyldopa in plasma, demonstrating sensitivity down to 50 ng/mL and linearity in the range of 50-2000 ng/mL. nih.gov While highly sensitive, ECD methods may require more complex sample preparation and potentially longer separation times compared to other detection methods. tandfonline.com

HPLC methods for Methyldopa in biological fluids often involve sample preparation steps like solid-phase extraction (SPE) to remove interfering components, especially proteins in serum or plasma. oup.comcapes.gov.brnih.gov Mixed-mode chromatography using protein-coated columns has also been developed for direct injection of serum samples, combining cleanup and separation in a single step. oup.comnih.gov

Here is a summary of some HPLC methods and their characteristics:

| HPLC Method Type | Detection Method | Sample Matrix | Limit of Quantitation (LOQ) | Linearity Range | Reference |

| Reversed-phase gradient elution with SPE | Fluorescence | Human plasma | 10 ng/mL | Not specified | capes.gov.brnih.gov |

| Direct injection mixed-mode chromatography | Fluorescence | Human serum | 0.027 µg/mL | 0.1–30 µg/mL | oup.comnih.gov |

| Reversed-phase with alumina (B75360) extraction | Fluorescence | Human serum | 2 ng/mL | 20 ng/mL – 5000 ng/mL | researchgate.net |

| Reversed-phase | Electrochemical | Plasma | 50 ng/mL | 50-2000 ng/mL | nih.gov |

| Reversed-phase (for enantiomers) | UV | Tablets | Not specified | 25–4000 ng/mL (r=0.9994) | researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) has also been applied to the analysis of Methyldopa, although it is less common than HPLC, particularly for routine bioanalysis of the intact drug due to its polarity and low volatility. GC typically requires derivatization of Methyldopa to make it amenable to the technique. nih.govacs.org

One application of GC is the quantitative analysis of Methyldopa and related amino acids in raw materials and tablets. This involves trimethylsilylation of the compounds before elution from a methylsilicone column. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of alpha-methyldopa in blood and urine, often employing stable isotope dilution with an internal standard like alpha-trideuterio-methyldopa. nih.gov GC-MS has also been utilized in the study of Methyldopa and its metabolites in brain regions. nih.gov

Spectrophotometric and Spectrofluorimetric Assays for Quantification and Study

Spectrophotometric and spectrofluorimetric methods offer relatively simple, rapid, and cost-effective approaches for the quantification of Methyldopa in various sample types, including pharmaceutical formulations and biological samples. chemmethod.comijcrcps.comscielo.brekb.eg

Spectrophotometric methods often rely on the reaction of Methyldopa with various reagents to produce colored or UV-absorbing products that can be measured at specific wavelengths. Examples include reactions forming yellow azo dyes (measured at 458 nm) ekb.egekb.eg, violet-red compounds (measured at 535 nm) scielo.br, orange complexes (measured at 481 nm) chemmethod.comchemmethod.com, or colored products with maximum absorbance at 400 nm or 460 nm depending on the reagent and conditions. researchgate.netresearchgate.net These methods have been successfully applied to the determination of Methyldopa in pharmaceutical formulations and have shown good agreement with official methods. chemmethod.comekb.egekb.egscielo.br

Spectrofluorimetric methods measure the fluorescence emitted by Methyldopa or its derivatives. As mentioned in the HPLC section, fluorescence detection is used in conjunction with chromatography for increased sensitivity in biological samples. nanobe.orgcapes.gov.brnih.gov Methyldopa itself fluoresces, which can interfere with the measurement of urinary catecholamines by techniques like the trihydroxyindole method. ghsupplychain.org

Here are some examples of spectrophotometric methods and their characteristics:

| Spectrophotometric Method Basis | Reagent(s) | Maximum Wavelength (λmax) | Linearity Range | Reference |

| Diazonium salt formation and coupling | Metoclopramide, NaNO2, HCl | 458 nm | Not specified | ekb.egekb.eg |

| Reaction with tetrachloro-p-benzoquinone | p-chloranil, H2O2 | 535 nm | 2.10 x 10⁻⁴ to 2.48 x 10⁻³ mol L⁻¹ | scielo.br |

| Oxidative coupling reaction with Schiff's base and potassium periodate | New prepared organic reagent (Schiff's base), KIO4 | 481 nm | 5.0–40 µg/mL | chemmethod.comchemmethod.com |

| Oxidation and reduction followed by detection | N-bromosuccinimide (NBS), 3,3-diaminobenzidine (DAB) | 513 nm | 0.5–10 mg/L | researchgate.net |

| Reaction with 2,6-dichloroquinone-4-chlorimide | 2,6-dichloroquinone-4-chlorimide (DCQ) | 400 nm | 4–20 µg/mL | researchgate.netresearchgate.net |

| Oxidative coupling reaction | 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH), potassium ferricyanide | 460 nm | 1.0−56.0 µg mL⁻¹ | researchgate.net |

Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for the identification and quantification of Methyldopa and its metabolites in complex biological matrices. researchgate.netfrontiersin.org LC-MS/MS (tandem mass spectrometry) is widely used for bioanalytical assays due to its high sensitivity and selectivity. tandfonline.comresearchgate.netsemanticscholar.orgresearchgate.net

LC-MS/MS methods have been developed and validated for the determination of Methyldopa and its metabolites, such as 3-O-methyldopa, in human plasma. researchgate.netfrontiersin.orgsemanticscholar.org These methods often involve simple sample preparation techniques like protein precipitation. semanticscholar.org Detection is typically performed in positive multiple reaction monitoring (MRM) mode, monitoring specific fragmentation transitions of the analyte and internal standard. semanticscholar.org

Mass spectrometry plays a crucial role in metabolomics studies, allowing for the analysis of complex biological samples to identify and quantify hundreds of metabolites, including those related to Methyldopa metabolism. frontiersin.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements essential for identifying compounds in untargeted metabolomics approaches. frontiersin.org

Electrochemical and Kinetic Methods in Mechanistic Studies

Electrochemical methods are utilized for studying the redox behavior of Methyldopa and for its quantitative determination. These methods are often faster and less expensive than chromatographic techniques, and can offer high sensitivity. journals.gen.tr

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the oxidation and reduction properties of Methyldopa. journals.gen.trshd-pub.org.rs Modified electrodes are frequently employed to enhance the sensitivity and selectivity of electrochemical sensors for Methyldopa analysis in complex matrices like biological fluids. journals.gen.trshd-pub.org.rschemmethod.comchemmethod.comresearcher.life Examples of modified electrodes include those utilizing Cu/TiO2 nanocomposites or MgO nanoparticles with ionic liquids. shd-pub.org.rschemmethod.comchemmethod.com These modified electrodes can exhibit improved electrochemical activity and lower detection limits. shd-pub.org.rschemmethod.comchemmethod.com

Kinetic methods involve monitoring the rate of a chemical reaction in which Methyldopa is a reactant or catalyst to determine its concentration. These methods can be simple and reliable. researchgate.nettandfonline.com One reported kinetic method for Methyldopa determination is based on its oxidation by ferric ion in the presence of salicylic (B10762653) acid, monitoring the decrease in absorbance of the iron(III)-salicylate complex. researchgate.nettandfonline.com This approach allows for the determination of Methyldopa in pharmaceutical preparations with good accuracy and precision. researchgate.nettandfonline.com

Preclinical Research Paradigms and Translational Insights for Alpha Methyldopa

In Vitro Models for Receptor Binding and Enzyme Inhibition Studies

The primary mechanism of action of D-alpha-Methyl DOPA involves its metabolic conversion and subsequent interaction with specific enzymes and receptors. In vitro studies have been crucial in elucidating these interactions. This compound is a competitive inhibitor of the enzyme DOPA decarboxylase (DDC), which is responsible for the conversion of L-DOPA to dopamine (B1211576). firstwordpharma.comdrugbank.com The interaction of this compound with DDC has been characterized by specific kinetic parameters. In one study, the reaction of DDC with alpha-methylDOPA was found to have a kcat of 5.68 min⁻¹ and a Km of 45 µM. nih.gov This reaction leads to a time- and concentration-dependent inactivation of the enzyme, with a kinact of 0.012 min⁻¹ and a Ki of 39.3 µM. nih.gov

This compound itself is a prodrug and its pharmacological effects are mediated by its metabolites. drugbank.commedchemexpress.com In the central nervous system, it is converted to alpha-methyldopamine (B1210744) and then to alpha-methylnorepinephrine and alpha-methylepinephrine. nih.gov These metabolites have been shown to be agonists at alpha-2 adrenergic receptors. drugbank.commedchemexpress.compicmonic.com Studies on rat forebrain have demonstrated that (-)-erythro-alpha-methylnorepinephrine and (-)-erythro-alpha-methylepinephrine compete with high affinity for alpha-2 receptors, which is believed to mediate the hypotensive effects of the parent compound. nih.gov A study in mice showed that administration of alpha-methyldopa abolished the high-affinity binding to alpha-2-noradrenergic receptor sites, an effect attributed to its decarboxylated metabolite, alpha-methyldopamine. nih.gov The metabolites of L-alpha-methyldopa were found to be less potent than (-)-epinephrine and (-)-norepinephrine in competing for alpha-1 receptors. nih.gov

| Parameter | Value | Enzyme/Receptor |

| kcat | 5.68 min⁻¹ | DOPA decarboxylase |

| Km | 45 µM | DOPA decarboxylase |

| kinact | 0.012 min⁻¹ | DOPA decarboxylase |

| Ki | 39.3 µM | DOPA decarboxylase |

Table 1: Kinetic Parameters of this compound with DOPA Decarboxylase. nih.gov

Animal Models for Cardiovascular Regulation Research

Animal models have been instrumental in understanding the cardiovascular effects of this compound, particularly its impact on hypertension and associated cardiac changes.

The Spontaneously Hypertensive Rat (SHR) is a widely used model for essential hypertension in humans. oup.com Studies using SHR have shown that this compound can prevent or modify cardiac hypertrophy. oup.comnih.govoup.com In one study, SHR treated with alpha-methyldopa from 4 weeks of age had heart weight values in the high normal range by 16 weeks, despite not showing a significant reduction in blood pressure. oup.comoup.com Cardiocytes in the subepicardium of treated SHR were similar in size to those of normotensive animals, while those in the subendocardium were only mildly hypertrophic. oup.comoup.com This suggests that this compound may have a direct effect on cardiac muscle cells, independent of its blood pressure-lowering effects. oup.com Furthermore, while cardiac hypertrophy in SHR was associated with a decrease in the cellular fraction of mitochondrial volume and the mitochondria/myofibrils volume ratio, these parameters were normal in the treated SHR. oup.com

| Parameter | SHR (Untreated) | SHR (Treated with this compound) | Normotensive WKY |

| Heart Weight | Significantly increased | High normal range | Normal |

| Subepicardial Cardiocyte Size | Hypertrophic | Similar to normotensive | Normal |

| Subendocardial Cardiocyte Size | Hypertrophic | Mildly hypertrophic | Normal |

| Mitochondrial/Myofibril Volume Ratio | Decreased | Normal | Normal |

Table 2: Effects of this compound on Cardiac Parameters in 16-week-old SHR compared to untreated SHR and normotensive Wistar-Kyoto (WKY) rats. oup.comoup.com

The primary antihypertensive effect of this compound is attributed to its action on the central nervous system, leading to a reduction in sympathetic outflow. nih.gov Its active metabolite, alpha-methylnorepinephrine, acts as an agonist at central alpha-2 adrenergic receptors, which inhibits adrenergic neuronal outflow from the brainstem. drugbank.comnih.gov This leads to a decrease in peripheral sympathetic tone and a reduction in arterial pressure. drugbank.com

In animal models, this compound has been shown to suppress vascular resistance and reduce blood pressure. biolife-publisher.itbiolife-publisher.it A key characteristic of its hemodynamic effect is a marked decrease in peripheral vascular resistance without causing significant changes in cardiac output. biolife-publisher.itbiolife-publisher.it In some studies, it has been observed that this compound decreases the vascular resistance of innervated limbs in dogs without a considerable decrease in post-ganglionic sympathetic activity, suggesting a complex mechanism of action. biolife-publisher.it In rats, a single injection of methyldopa (B1676449) was found to significantly decrease blood pressure in both hypertensive and normotensive animals. nih.gov

Investigations into Non-Cardiovascular Effects in Preclinical Models

Preclinical research has also explored the effects of this compound beyond its role in cardiovascular regulation.

Recent preclinical studies have identified a potential role for this compound in modulating the immune system. Specifically, it has been investigated in the context of autoimmune diseases like type 1 diabetes. Research has shown that this compound can block the binding of disease-specific antigens to the human leukocyte antigen (HLA)-DQ8 molecule, which is a significant genetic risk factor for type 1 diabetes. firstwordpharma.comnih.govdrugdiscoverynews.com By blocking this interaction, this compound was able to inhibit subsequent T-cell responses to insulin (B600854), a key event in the pathogenesis of autoimmune diabetes. nih.govdrugdiscoverynews.com In a non-obese diabetic (NOD) mouse model of spontaneous autoimmune diabetes, a small molecule with a similar structure to methyldopa was found to delay the onset of the disease. drugdiscoverynews.com These findings suggest a novel mechanism by which this compound can exert immunomodulatory effects by preventing the activation of autoreactive T-cells. nih.govdrugdiscoverynews.com

While the central sympatholytic action of this compound is the basis for its antihypertensive effect, it also exhibits other neuropharmacological properties. As a derivative of L-DOPA, it can influence catecholaminergic pathways in the brain. biolife-publisher.it The compound and its metabolites can alter the levels of neurotransmitters such as dopamine and norepinephrine (B1679862). drugbank.com In experimental animals, this compound has been observed to reduce tissue concentrations of dopamine, norepinephrine, epinephrine (B1671497), and serotonin (B10506). drugbank.com While these effects are linked to its primary mechanism of action, they also suggest a broader impact on central nervous system function that is not solely related to blood pressure control. For instance, some studies have noted its influence on behavioral parameters in animals, although this is a less explored area of its pharmacology.

Placental and Endothelial Cell Function Studies

Research into the effects of alpha-methyldopa on placental and endothelial cells has revealed multifaceted interactions that extend beyond its primary antihypertensive mechanism. Studies have particularly focused on its role in modulating angiogenic factors, influencing uteroplacental hemodynamics, and affecting various markers of inflammation and vascular function in the context of hypertensive disorders of pregnancy, such as pre-eclampsia (PE).

Impact on Angiogenic Factors in Pre-eclampsia

Pre-eclampsia is characterized by an imbalance of circulating angiogenic and anti-angiogenic factors. Alpha-methyldopa treatment has been shown to influence the levels of these crucial proteins. In women with pre-eclampsia, treatment with alpha-methyldopa was associated with a significant decrease in both serum and placental concentrations of soluble fms-like tyrosine kinase 1 (sFlt-1) and soluble endoglin (sEng). plos.orgnih.govnih.gov Notably, this effect was observed in patients with pre-eclampsia but not in those with gestational hypertension, suggesting a specific action of the drug on the pathophysiology of pre-eclampsia. plos.orgnih.gov

One study demonstrated that in women with PE, treatment with methyldopa was linked to an almost 50% lower placental concentration of sFlt-1. nih.gov However, the treatment did not appear to affect the placental levels of Placental Growth Factor (PlGF) or Vascular Endothelial Growth Factor (VEGF). plos.orgnih.gov These findings suggest that alpha-methyldopa may directly impact placental synthesis or secretory functions, an effect that may not solely be a consequence of reduced maternal blood pressure. plos.orgnih.gov The presence of alpha-2 adrenoreceptors on trophoblast cells suggests a potential mechanism for this direct placental effect. nih.gov

Table 1: Effect of Alpha-Methyldopa on Placental Concentrations of Angiogenic Factors in Pre-eclampsia (PE) and Gestational Hypertension (GH)

| Angiogenic Factor | Condition | Effect of Alpha-Methyldopa | Statistical Significance (P-value) | Source |

|---|---|---|---|---|

| sFlt-1 | Pre-eclampsia (PE) | Significantly Lower Concentration | P = 0.01 | plos.orgnih.gov |

| sFlt-1 | Gestational Hypertension (GH) | Lower Concentration (Trend) | P = 0.06 (Not Statistically Significant) | plos.orgnih.gov |

| sEng | Pre-eclampsia (PE) | Significantly Lower Concentration | P = 0.02 | plos.orgnih.gov |

| sEng | Gestational Hypertension (GH) | No Significant Effect | - | plos.orgnih.gov |

| PlGF | Pre-eclampsia (PE) | No Significant Effect | - | plos.orgnih.gov |

| VEGF | Pre-eclampsia (PE) | No Significant Effect | - | plos.orgnih.gov |

Influence on Uteroplacental and Fetal Hemodynamics

Studies utilizing Doppler ultrasonography have investigated the impact of alpha-methyldopa on blood flow in the maternal and fetal circulation. In women with pregnancy-induced hypertension, short-term treatment with alpha-methyldopa in the last trimester effectively reduced maternal blood pressure and heart rate without adversely affecting uteroplacental and fetal hemodynamics. nih.gov

Specifically, the mean pulsatility index in the uterine and arcuate arteries remained unchanged after treatment. nih.gov Similarly, no significant changes were observed in the hemodynamics of the fetal ascending aorta, middle cerebral artery, and umbilical artery. nih.gov Another study on preeclamptic patients found that while alpha-methyldopa treatment lowered the resistance in the uterine artery, it did not affect the resistance of the umbilical and fetal middle cerebral arteries. nih.gov

Table 2: Effect of Alpha-Methyldopa on Hemodynamic Parameters in Pregnancy-Induced Hypertension

| Vessel | Parameter | Effect of Alpha-Methyldopa | Source |

|---|---|---|---|

| Uterine Artery | Pulsatility Index | Unchanged | nih.gov |

| Uterine Artery | Resistance | Lowered | nih.gov |

| Arcuate Artery | Pulsatility Index | Unchanged | nih.gov |

| Umbilical Artery | Pulsatility Index | Unchanged | nih.govnih.gov |

| Fetal Middle Cerebral Artery | Pulsatility Index | Unchanged | nih.govnih.gov |

In Vitro Studies on Placental and Endothelial Cells

In vitro research using human trophoblast cell lines (JEG-3) and human umbilical vein endothelial cells (HUVEC) has provided further insights into the cellular mechanisms of alpha-methyldopa. In JEG-3 cells, methyldopa was found to reduce the expression of inflammatory markers such as TNF-α. nih.gov When combined with certain flavonoids, a down-regulating effect on several inflammatory and vascular factors was observed, with the exception of PlGF. nih.gov

In HUVEC, methyldopa, along with all tested flavonoids, increased the mRNA expression of TNF-α. nih.gov These in vitro models suggest that alpha-methyldopa can directly modulate cellular processes related to inflammation and vascular function within the placental and endothelial environments.

Clinical Research Investigations and Mechanistic Discoveries of Alpha Methyldopa

Hemodynamic and Cardiovascular Effects in Human Subjects

Clinical studies in human subjects have investigated the effects of Alpha-Methyldopa on various hemodynamic parameters. The antihypertensive effect is characterized by a reduction in blood pressure in both supine and standing positions. fda.govbiolife-publisher.it

Peripheral Vascular Resistance Dynamics

Alpha-Methyldopa is known to cause a marked decrease in peripheral vascular resistance. biolife-publisher.it This reduction in resistance is a key contributor to its blood pressure lowering effect. drugbank.comnih.gov Studies have shown that this decrease in peripheral resistance occurs without necessarily causing a significant reduction in cardiac output in younger patients. nih.govahajournals.org

Cardiac Output and Heart Rate Responses

The effect of Alpha-Methyldopa on cardiac output and heart rate can vary. In many patients, cardiac output is maintained without cardiac acceleration. fda.govhmdb.ca Some studies indicate that cardiac output remains essentially unchanged, particularly in younger individuals. nih.govahajournals.orgahajournals.org However, in some patients, a slowed heart rate may be observed. fda.govhmdb.ca Research in elderly hypertensive patients (over 60 years) treated with methyldopa (B1676449) showed a significant decrease in both cardiac output and heart rate, while younger patients exhibited no change in cardiac output. ahajournals.org

Here is a summary of findings on cardiac output and heart rate responses:

| Patient Group | Cardiac Output Change | Heart Rate Change | Source |

| Younger Hypertensive | No significant change | Not specified | ahajournals.org |

| Elderly Hypertensive | Significant decrease | Significant decrease | ahajournals.org |

| Many Patients | Maintained | Usually maintained, sometimes slowed | fda.govhmdb.ca |

| Hypertensive Patients (general) | No significant change | No significant change | nih.gov |

Renal Hemodynamics and Glomerular Flow

Alpha-Methyldopa generally has favorable effects on renal hemodynamics. It typically does not reduce glomerular filtration rate (GFR) or renal blood flow. fda.govnih.gov Some studies even suggest a selective reduction in renal circulation resistance, potentially leading to an increase in glomerular flow. biolife-publisher.it Research in hypertensive subjects showed that acute administration of methyldopa resulted in an acute fall in GFR and sodium clearance, while renal blood flow remained unchanged. nih.gov These changes occurred before a demonstrable fall in systemic blood pressure, suggesting a potential direct effect on renal arteriolar resistance. nih.gov Chronic administration for one week showed similar changes in renal hemodynamics and sodium excretion. nih.gov

Biochemical Markers and Endogenous Neurotransmitter Levels in Clinical Studies

Clinical studies have investigated the impact of Alpha-Methyldopa on biochemical markers and endogenous neurotransmitter levels. Alpha-Methyldopa has been shown to cause a net reduction in the tissue concentration of several neurotransmitters, including serotonin (B10506), dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). drugbank.comfda.gov This effect is linked to its mechanism of action, where it is metabolized to alpha-methylnorepinephrine, which can act as a "false neurotransmitter" and reduce the synthesis and release of endogenous norepinephrine. wikipedia.orgdrugbank.combiolife-publisher.it Studies have observed a significant decrease in plasma norepinephrine levels in hypertensive patients treated with methyldopa. ahajournals.org Urinary excretion of catecholamine metabolites, such as MHPG, VMA, and DHPG, has also been shown to be reduced after administration of Alpha-Methyldopa. ahajournals.org

Studies on Renin Activity in Hypertensive and Normotensive Subjects

Alpha-Methyldopa has been shown to reduce plasma renin activity (PRA) in both hypertensive and normotensive subjects. biolife-publisher.itahajournals.org While other antihypertensive drugs like reserpine, chlorothiazide, and hydralazine (B1673433) can increase PRA, Alpha-Methyldopa substantially decreases it. biolife-publisher.it This depressant action on the renin system does not appear to be mediated by modifications in electrolyte balance or aldosterone (B195564) secretion. biolife-publisher.it Studies in hypertensive patients with terminal renal failure also demonstrated that chronic oral therapy with Alpha-Methyldopa significantly lowered both PRA and mean blood pressure. ahajournals.org The decrease in PRA may contribute to the antihypertensive effect, although it is not considered the sole mechanism. ahajournals.orgahajournals.org

Here is a summary of findings on plasma renin activity:

| Subject Group | Renin Activity Change | Source |

| Hypertensive Subjects | Decreased | biolife-publisher.itahajournals.org |

| Normotensive Subjects | Decreased | biolife-publisher.itahajournals.org |

| Hypertensive with Renal Failure | Significantly lowered | ahajournals.org |

Emerging Research on Novel Therapeutic Mechanisms

While the primary mechanism of Alpha-Methyldopa through central alpha-2 adrenergic agonism is well-established, emerging research continues to explore potential novel therapeutic mechanisms. Studies have investigated its effects on angiogenic factors in pregnancies with hypertensive disorders, finding that methyldopa therapy was associated with a significant fall in serum concentrations of sFlt-1 and sEng in women with pre-eclampsia. plos.org This suggests potential effects beyond its traditional antihypertensive action in specific clinical contexts. Further research may uncover additional pathways and mechanisms influenced by Alpha-Methyldopa, potentially expanding its therapeutic understanding.

Modulation of Angiogenic Factors in Hypertensive Pregnancies

Hypertensive disorders of pregnancy, such as pre-eclampsia (PE) and gestational hypertension (GH), are associated with imbalances in angiogenic factors. Specifically, pre-eclampsia is characterized by elevated levels of anti-angiogenic proteins like soluble fms-like tyrosine kinase 1 (sFlt-1) and soluble endoglin (sEng), and reduced levels of pro-angiogenic factors such as placental growth factor (PlGF) and vascular endothelial growth factor (VEGF) nih.govplos.orgunitaid.org. sFlt-1 is a soluble form of the VEGF receptor 1 (Flt-1) and acts by binding to PlGF and VEGF, thereby reducing their availability to promote endothelial cell function and angiogenesis wikipedia.org.

Studies have investigated the effect of alpha-methyldopa therapy on the levels of these angiogenic factors in pregnant women with hypertensive disorders. One study involving women with PE and GH measured serum and placental levels of sFlt-1, sEng, VEGF, and PlGF before and after commencing alpha-methyldopa treatment. nih.govplos.org.

The study found that in women with PE, serum sFlt-1 and sEng levels were increased, and PlGF was reduced compared to normotensive controls. nih.govplos.org. After treatment with alpha-methyldopa, there was a significant fall in both serum and placental content of sFlt-1 and sEng specifically in women with PE. nih.govplos.orgnih.gov. This effect was not statistically significant in women with GH for placental sFlt-1, and placental sEng was not reduced in the GH group after treatment. plos.org. Treatment with methyldopa did not appear to affect placental levels of PlGF or VEGF in this study. plos.org.

Another study focusing on severe pre-eclampsia patients observed that methyldopa treatment could decrease maternal circulating VEGF levels. unair.ac.idresearchgate.net. Mean plasma VEGF levels decreased after methyldopa administration, with a more significant decrease observed at a higher dose. unair.ac.idresearchgate.net.

These findings suggest that, in addition to its blood pressure lowering effects, alpha-methyldopa may influence the pathophysiology of pre-eclampsia by modulating the balance of angiogenic factors, specifically by reducing the elevated levels of anti-angiogenic proteins sFlt-1 and sEng. nih.govplos.orgnih.gov. The observed specific effect in PE but not GH suggests that methyldopa might have a differential impact on placental and/or endothelial production or secretion of these factors depending on the underlying pathophysiology of the hypertensive disorder. nih.gov.

Here is a summary of the findings on angiogenic factors:

| Angiogenic Factor | Condition (vs Controls) | Effect of Alpha-Methyldopa Treatment (in PE) | Effect of Alpha-Methyldopa Treatment (in GH) |

| Serum sFlt-1 | Increased in PE and GH | Significant fall | Not specified |

| Placental sFlt-1 | Higher in PE | Significant fall | Lower, but not statistically significant |

| Serum sEng | Increased in PE | Significant fall | Not specified |

| Placental sEng | Higher in PE | Significant fall | No reduction |

| Serum PlGF | Reduced in PE and GH | Not specified | Not specified |

| Placental PlGF | Lower in PE | No effect | No effect |

| Maternal VEGF | Lower in severe PE | Decrease (dose-dependent) | Not specified |

Modulation of Angiogenic Factors in Hypertensive Pregnancies

Hypertensive disorders of pregnancy, such as pre-eclampsia (PE) and gestational hypertension (GH), are associated with imbalances in angiogenic factors. Specifically, pre-eclampsia is characterized by elevated levels of anti-angiogenic proteins like soluble fms-like tyrosine kinase 1 (sFlt-1) and soluble endoglin (sEng), and reduced levels of pro-angiogenic factors such as placental growth factor (PlGF) and vascular endothelial growth factor (VEGF) nih.govplos.orgunitaid.org. sFlt-1 is a soluble form of the VEGF receptor 1 (Flt-1) and acts by binding to PlGF and VEGF, thereby reducing their availability to promote endothelial cell function and angiogenesis wikipedia.org.

Studies have investigated the effect of alpha-methyldopa therapy on the levels of these angiogenic factors in pregnant women with hypertensive disorders. One study involving women with PE and GH measured serum and placental levels of sFlt-1, sEng, VEGF, and PlGF before and after commencing alpha-methyldopa treatment. nih.govplos.org.

The study found that in women with PE, serum sFlt-1 and sEng levels were increased, and PlGF was reduced compared to normotensive controls. nih.govplos.org. After treatment with alpha-methyldopa, there was a significant fall in both serum and placental content of sFlt-1 and sEng specifically in women with PE. nih.govplos.orgnih.gov. This effect was not statistically significant in women with GH for placental sFlt-1, and placental sEng was not reduced in the GH group after treatment. plos.org. Treatment with methyldopa did not appear to affect placental levels of PlGF or VEGF in this study. plos.org.

Another study focusing on severe pre-eclampsia patients observed that methyldopa treatment could decrease maternal circulating VEGF levels. unair.ac.idresearchgate.net. Mean plasma VEGF levels decreased after methyldopa administration, with a more significant decrease observed at a higher dose. unair.ac.idresearchgate.net.

These findings suggest that, in addition to its blood pressure lowering effects, alpha-methyldopa may influence the pathophysiology of pre-eclampsia by modulating the balance of angiogenic factors, specifically by reducing the elevated levels of anti-angiogenic proteins sFlt-1 and sEng. nih.govplos.orgnih.gov. The observed specific effect in PE but not GH suggests that methyldopa might have a differential impact on placental and/or endothelial production or secretion of these factors depending on the underlying pathophysiology of the hypertensive disorder. nih.gov.

Here is a summary of the findings on angiogenic factors:

| Angiogenic Factor | Condition (vs Controls) | Effect of Alpha-Methyldopa Treatment (in PE) | Effect of Alpha-Methyldopa Treatment (in GH) |

| Serum sFlt-1 | Increased in PE and GH | Significant fall | Not specified |

| Placental sFlt-1 | Higher in PE | Significant fall | Lower, but not statistically significant |

| Serum sEng | Increased in PE | Significant fall | Not specified |

| Placental sEng | Higher in PE | Significant fall | No reduction |

| Serum PlGF | Reduced in PE and GH | Not specified | Not specified |

| Placental PlGF | Lower in PE | No effect | No effect |